molecular formula C17H17NO4 B14674269 Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester CAS No. 38507-88-9

Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester

Cat. No.: B14674269
CAS No.: 38507-88-9
M. Wt: 299.32 g/mol
InChI Key: WWSTZECIMAHKMD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester is a complex organic compound with a unique structure that combines benzoic acid, hydroxy, and ethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: Shares the hydroxybenzoic acid structure but lacks the ethyl ester and 2-methylphenylamino groups.

    Benzyl salicylate: Contains a benzyl ester group instead of an ethyl ester.

    Methyl salicylate: Similar structure but with a methyl ester group.

Uniqueness

Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester is unique due to the presence of the 2-methylphenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

38507-88-9

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 2-hydroxy-5-[(2-methylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(21)13-10-12(8-9-15(13)19)16(20)18-14-7-5-4-6-11(14)2/h4-10,19H,3H2,1-2H3,(H,18,20)

InChI Key

WWSTZECIMAHKMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)O

Origin of Product

United States

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